molecular formula C17H23NO6S B1302816 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid CAS No. 849035-97-8

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid

Cat. No.: B1302816
CAS No.: 849035-97-8
M. Wt: 369.4 g/mol
InChI Key: OFHZVQJKTJTTOH-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is a synthetic organic compound with the molecular formula C₁₇H₂₃NO₆S and a molecular weight of 369.43 g/mol . Its structure features three distinct moieties:

  • A piperidine ring substituted at the 4-position with a sulfonyl group.
  • A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.
  • A benzoic acid group connected via a sulfonyl bridge.

The compound is classified as a sulfonamide derivative due to the presence of the sulfonyl group bridging the aromatic and heterocyclic components. Its IUPAC name, 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfonylbenzoic acid , reflects this structural complexity. Key physicochemical properties include:

Property Value Source
Melting Point 191–193°C
Boiling Point 564.9±50.0°C (predicted)
Density 1.298±0.06 g/cm³
pKa 2.83±0.36 (predicted)

The Boc group confers stability during synthetic processes, while the sulfonyl bridge enhances molecular rigidity, making it valuable in medicinal chemistry.

Historical Context and Development

The compound first gained prominence in the early 2000s as a key intermediate in synthesizing protease inhibitors and kinase-targeted therapies. Patent WO2019232010A1 (2019) detailed its use in preparing Ampreloxetine , a norepinephrine reuptake inhibitor. Its utility expanded with the rise of proteolysis-targeting chimeras (PROTACs) , where it serves as a semi-flexible linker between target protein ligands and E3 ubiquitin ligase binders.

Synthetic routes evolved from early methods involving:

  • Friedel-Crafts acylation of benzoic acid derivatives.
  • Sulfonation of piperidine intermediates using chlorosulfonic acid.
    Modern protocols, such as those in patent CN101066943A, employ urea-mediated cyclization and di-tert-butyl dicarbonate protection to achieve yields >80%.

Nomenclature Variations and Database Entries

The compound is cataloged under multiple identifiers across chemical databases:

Identifier Value Source
CAS Registry Number 849035-97-8, 170838-26-3
PubChem CID 2761099
ChemSpider ID 2041830
IUPAC Name 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfonylbenzoic acid

Common synonyms include:

  • N-Boc-4-(2-carboxybenzenesulfonyl)piperidine
  • tert-Butyl 4-[(2-carboxyphenyl)sulfonyl]piperidine-1-carboxylate .

Database entries emphasize its role as a PROTAC linker , with SMILES string CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O .

Significance in Organic and Medicinal Chemistry Research

This compound’s modular structure enables three critical applications:

  • PROTAC Development : As a linker, it optimizes spatial orientation between target proteins and E3 ligases, enhancing degradation efficiency. Studies show its semi-flexible alkyl chain allows conformational adaptability, achieving DC₅₀ values <10 nM in BRD4 degraders.
  • Peptide Mimetics : The Boc-protected piperidine mimics proline residues, stabilizing secondary structures in peptidomimetic drug candidates.
  • Cross-Coupling Reactions : The sulfonyl group acts as a directing group in Suzuki-Miyaura couplings , enabling aryl-aryl bond formation.

Recent work by Farnaby et al. (2020) demonstrated its use in BAF complex degraders , where it facilitated ternary complex formation between SMARCA2/4 and VHL E3 ligase. Its versatility is further highlighted in photoaffinity labeling probes , where the benzoic acid moiety is functionalized with diazirines for target identification.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-17(2,3)24-16(21)18-10-8-12(9-11-18)25(22,23)14-7-5-4-6-13(14)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHZVQJKTJTTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375544
Record name 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-97-8
Record name 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]sulfonyl}benzoic acid
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Preparation Methods

Key Steps in the Synthesis

Starting Materials

The synthesis typically begins with commercially available or easily synthesized starting materials:

Reaction Sequence

The preparation involves multiple steps, as outlined below:

Step 1: Boc Protection of Piperidine

The piperidine derivative is reacted with di-tert-butyl dicarbonate in an appropriate solvent such as tetrahydrofuran (THF). This reaction introduces the Boc protecting group at the nitrogen atom of the piperidine ring:
$$
\text{4-(2-bromophenyl)piperidine} + \text{Boc}_2\text{O} \rightarrow \text{tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate}
$$
Conditions :

  • Solvent: THF or THF/water mixture.
  • Temperature: 10–30 °C.
  • Catalyst: Alkali metal carbonate (e.g., sodium carbonate) or organic amines like N,N-diisopropylethylamine.
Step 2: Sulfonation

The Boc-protected piperidine is sulfonated using a sulfonating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid. This step introduces the sulfonyl group onto the aromatic ring.

Step 3: Coupling with Benzoic Acid

The sulfonated intermediate is coupled with a benzoic acid derivative under basic conditions to form the final product. Carbon dioxide may also be used to carboxylate an aryllithium intermediate formed in situ:
$$
\text{(Boc-protected piperidinylphenyl)} + \text{CO}_2 \rightarrow \text{2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid}
$$
Conditions :

  • Reagent: Alkyl lithium reagent for carboxylation.
  • Temperature: -20 °C to room temperature.
  • Solvent: THF or other aprotic solvents.

Reaction Conditions and Optimization

Temperature Control

Temperature plays a critical role in each step:

  • Boc protection is conducted at mild temperatures (10–30 °C).
  • Sulfonation and coupling reactions may require heating (40–100 °C) to drive the reaction to completion.

Solvent Selection

Common solvents include:

  • Tetrahydrofuran (THF): Preferred for its ability to dissolve organic and inorganic reagents.
  • Alcohols (e.g., methanol, ethanol): Used in some steps for recrystallization or as diluents.

Reagent Purity

High-purity reagents are essential to avoid side reactions and ensure high yields.

Isolation and Purification

After each step, the product is typically isolated using conventional techniques:

Data Table of Reaction Parameters

Step Reagents/Conditions Temperature Range Solvent Yield (%)
Boc Protection Di-tert-butyl dicarbonate, Na₂CO₃, THF 10–30 °C THF ~90
Sulfonation Sulfur trioxide-pyridine complex Room temperature Dichloromethane ~85
Coupling/Carboxylation Alkyl lithium reagent, CO₂ -20–0 °C THF ~80

Notes on Process Efficiency

Yield Optimization

Careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, is critical for maximizing yield.

Challenges

Potential challenges include:

  • Side reactions during sulfonation.
  • Difficulty in isolating pure intermediates due to similar physical properties.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that compounds with sulfonamide functionalities exhibited IC₅₀ values ranging from 3.6 µM to 11.0 µM against tumor cell lines such as HCT-116 and MCF-7 . This suggests that this compound could serve as a lead compound for further development into anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Research indicates that similar sulfonamide derivatives can inhibit inflammatory responses in vivo, showcasing promising results comparable to established anti-inflammatory drugs like indomethacin . The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study focused on synthesizing new sulfonamide derivatives based on the structure of this compound reported significant anticancer activity against leukemia and CNS cancer cell lines. The lead compounds demonstrated over 70% inhibition in cell proliferation assays, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Case Study 2: In Vivo Anti-inflammatory Testing

In another case study, researchers evaluated a series of related compounds in a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited substantial anti-inflammatory effects within hours of administration, reinforcing the therapeutic potential of sulfonamide-containing compounds in managing inflammation .

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid in PROTACs involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid with structurally related benzoic acid derivatives from diverse sources:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Differences
This compound C₁₇H₂₃NO₆S 369.43 Boc-piperidine, sulfonyl linker 849035-97-8 Sulfonyl group enhances acidity and hydrogen-bonding vs. ether/ethynyl linkers .
4-Bromo-3-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)benzoic acid C₁₈H₂₄BrNO₅ 414.30 Boc-piperidine, methoxy linker, bromine N/A Methoxy linker reduces electron-withdrawing effects; bromine increases lipophilicity .
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid C₁₉H₂₃NO₄ 329.40 Boc-piperidine, ethynyl linker 2581824-70-4 Ethynyl group increases rigidity and conjugation but reduces solubility .
4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid C₂₁H₁₉NO₆S 413.45 Sulfonamido linker, methoxyphenoxy group 885268-84-8 Sulfonamido group introduces hydrogen-bond donors; methoxyphenoxy adds bulk .
(S)-4-(1-(5-Chloro-2-(4-fluorophenoxy)-benzamido)ethyl)benzoic acid C₂₂H₁₇ClFNO₄ 413.84 Chloro, fluorophenoxy, chiral center 847728-01-2 Halogens enhance metabolic stability; chiral center impacts target selectivity .

Key Findings:

Linker Effects: Sulfonyl vs. Methoxy/Ethynyl: The sulfonyl group in the target compound increases acidity (pKa ~2.5–3.0 for benzoic acid) compared to methoxy-linked analogs (pKa ~4.5–5.0) due to stronger electron withdrawal .

Substituent Impact :

  • Halogenation : Bromine or fluorine substituents (e.g., CAS 847728-01-2) enhance lipophilicity (logP increase by ~0.5–1.0 units) and metabolic stability .
  • Boc Protection : All Boc-containing compounds share stability in basic conditions but require acidic deprotection (e.g., TFA) for amine release .

Biological Relevance :

  • The target compound’s sulfonyl group is critical for interacting with polar residues in protease active sites, while methoxy or ethynyl linkers are preferred in kinase inhibitors for hydrophobic pocket penetration .

Biological Activity

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid, with the molecular formula C17H23NO6SC_{17}H_{23}NO_6S and CAS number 849035-97-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring, a sulfonyl group, and a benzoic acid moiety, which may contribute to its pharmacological properties.

The compound has a melting point range of 191–193 °C and a molecular weight of 369.44 g/mol . Its solubility and stability under physiological conditions are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures can act as antagonists or modulators of inflammatory pathways. For example, sulfonyl derivatives have been explored for their role in inhibiting the P2Y14 receptor, which mediates inflammatory responses by regulating neutrophil motility .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonyl derivatives. In vitro evaluations showed that compounds structurally related to this compound exhibited significant activity against various bacterial strains. The following table summarizes the antibacterial activity of related compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1.4 μM
Compound BEscherichia coli200 nM
Compound CProteus mirabilisActive at 1 mM

These findings suggest that the sulfonyl group may enhance the interaction with bacterial targets, leading to effective inhibition .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been linked to their ability to inhibit specific GPCRs involved in inflammatory pathways. For instance, antagonists of the P2Y14 receptor have shown promise in reducing inflammation in models of asthma and other inflammatory diseases . This mechanism could be relevant for this compound, suggesting potential therapeutic applications in managing inflammatory conditions.

Case Studies

  • Study on Neutrophil Motility : A study investigating the effects of sulfonyl-containing compounds on neutrophil motility demonstrated that these compounds could significantly reduce neutrophil recruitment in response to inflammatory stimuli. This suggests their potential utility in treating conditions characterized by excessive inflammation .
  • Antimicrobial Evaluation : Another study focused on the synthesis and testing of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

Q & A

Q. What statistical methods are appropriate for analyzing contradictory bioassay results across studies?

  • Methodological Answer : Apply meta-analysis to aggregate data, accounting for variables like cell line variability or assay conditions (e.g., pH, temperature). Principal component analysis (PCA) identifies outliers, while Bayesian modeling quantifies uncertainty .

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